molecular formula C14H10FNO2S B376076 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one CAS No. 342378-73-8

6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B376076
CAS No.: 342378-73-8
M. Wt: 275.3g/mol
InChI Key: NBIGHQYFPFWWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno[2,3-d][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one typically involves the following steps:

    Formation of the Thieno[2,3-d][1,3]oxazine Core: This can be achieved through a cyclization reaction involving a thioamide and an appropriate electrophile.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Introduction of the 4-Fluoro-Phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a 4-fluoro-phenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d][1,3]oxazine core.

    Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to ring-opening.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced oxazine derivatives.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(4-fluoro-phenyl)-thieno[2,3-d][1,3]oxazin-4-one
  • 6-Ethyl-2-(4-chloro-phenyl)-thieno[2,3-d][1,3]oxazin-4-one
  • 6-Ethyl-2-(4-fluoro-phenyl)-thieno[2,3-d][1,3]oxazin-4-thione

Uniqueness

6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is unique due to the combination of its ethyl and 4-fluoro-phenyl substituents, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

CAS No.

342378-73-8

Molecular Formula

C14H10FNO2S

Molecular Weight

275.3g/mol

IUPAC Name

6-ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C14H10FNO2S/c1-2-10-7-11-13(19-10)16-12(18-14(11)17)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3

InChI Key

NBIGHQYFPFWWON-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=C(C=C3)F

solubility

0.6 [ug/mL]

Origin of Product

United States

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